![molecular formula C18H14O2S2 B296077 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone](/img/structure/B296077.png)
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, also known as DMDD, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. DMDD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 358.4 g/mol.
作用机制
The mechanism of action of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. This compound has also been shown to induce the production of reactive oxygen species (ROS), which can lead to oxidative stress and cell death.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. This compound has also been shown to modulate the expression of various genes and proteins involved in cellular signaling and metabolism.
实验室实验的优点和局限性
One of the advantages of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone for lab experiments is its high solubility in organic solvents, which makes it easy to work with in vitro experiments. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of this compound is its potential toxicity, which can limit its use in in vivo experiments.
未来方向
There are several future directions for the study of 2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone, including the investigation of its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases. Further studies are also needed to elucidate the mechanism of action of this compound and its effects on cellular signaling and metabolism. Additionally, the development of new synthetic methods for this compound and its analogs could lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the inhibition of bacterial and viral growth. Although further studies are needed to fully understand the mechanism of action of this compound, its potential as a therapeutic agent for cancer, neurodegenerative diseases, and infectious diseases makes it a promising compound for future research.
合成方法
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone can be synthesized using a variety of methods, including the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with acetophenone to form this compound. Another method involves the reaction of 4-methoxybenzaldehyde with 1,2-dithiol-3-thione in the presence of a catalyst such as p-toluenesulfonic acid, followed by the reaction with benzoyl chloride to form this compound.
科学研究应用
2-[5-(4-methoxyphenyl)-3H-1,2-dithiol-3-ylidene]-1-phenylethanone has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative diseases, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In infectious diseases, this compound has been shown to inhibit the growth of bacteria and viruses by disrupting their membrane integrity.
属性
分子式 |
C18H14O2S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
(2Z)-2-[5-(4-methoxyphenyl)dithiol-3-ylidene]-1-phenylethanone |
InChI |
InChI=1S/C18H14O2S2/c1-20-15-9-7-14(8-10-15)18-12-16(21-22-18)11-17(19)13-5-3-2-4-6-13/h2-12H,1H3/b16-11- |
InChI 键 |
QZVCHLMJOAYCLQ-WJDWOHSUSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=C/C(=C/C(=O)C3=CC=CC=C3)/SS2 |
SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
规范 SMILES |
COC1=CC=C(C=C1)C2=CC(=CC(=O)C3=CC=CC=C3)SS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Chloromethyl)-5-{4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylphenyl}-1,3,4-oxadiazole](/img/structure/B295995.png)


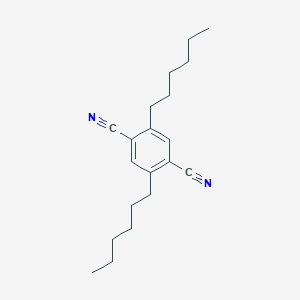
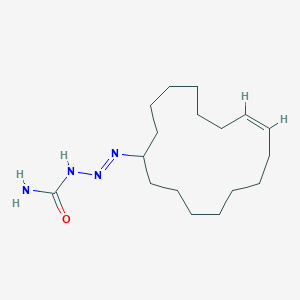
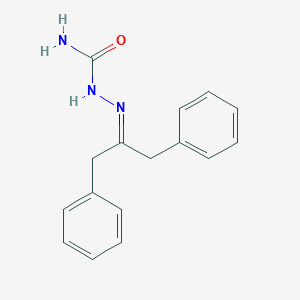
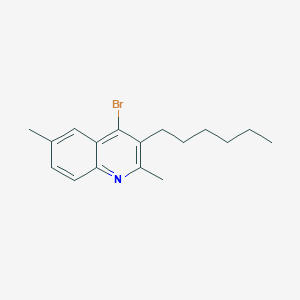
![4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
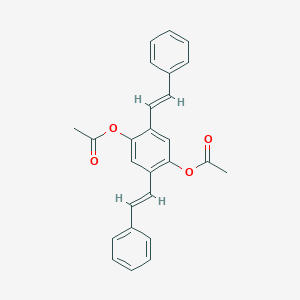
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
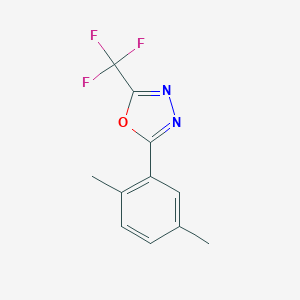
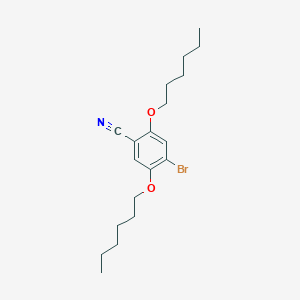
![4-[(E)-4-Fluorostyryl]benzonitrile](/img/structure/B296016.png)
![2-Methyl-8-({10-[(2-methyl-8-quinolinyl)oxy]decyl}oxy)quinoline](/img/structure/B296019.png)
